molecular formula C23H29N3O5S B2542750 N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide CAS No. 898450-60-7

N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2542750
CAS No.: 898450-60-7
M. Wt: 459.56
InChI Key: KNAYFHYWUYMIJN-UHFFFAOYSA-N
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Description

N-{2-[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a synthetic organic compound intended for research and development purposes. This molecule features a piperidine core, a common structural motif in pharmaceuticals and bioactive molecules, which is substituted at the nitrogen atom with a 4-methoxybenzenesulfonyl group . The structure is further elaborated with an ethanediamide (oxalamide) linker connecting to a 3-methylphenyl terminal group. The benzenesulfonyl group is a prevalent pharmacophore known to contribute to the binding affinity and specificity of molecules towards a variety of biological targets . Compounds with similar structural features, such as the piperidine ring and sulfonamide group, have been investigated for their potential interactions with G protein-coupled receptors (GPCRs), a major class of drug targets involved in numerous physiological processes . The ethanediamide spacer, as seen in other research compounds, can provide a well-defined conformation that is favorable for molecular recognition . This combination of features makes this chemical a valuable intermediate for medicinal chemistry programs, particularly in the synthesis and screening of novel ligands for potential therapeutic applications. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-17-6-5-7-18(16-17)25-23(28)22(27)24-14-13-19-8-3-4-15-26(19)32(29,30)21-11-9-20(31-2)10-12-21/h5-7,9-12,16,19H,3-4,8,13-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAYFHYWUYMIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives, followed by functionalization to introduce the sulfonyl and ethanediamide groups. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst to reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas with Pd/C or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Piperidine-Based Sulfonamides and Amides

  • W-15 and W-18: These 2-phenylethylpiperidinyl sulfonamides (e.g., 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) share a sulfonamide group and piperidine scaffold.
  • Fentanyl : A 4-piperidinyl propanamide opioid, fentanyl lacks the sulfonyl group but shares the piperidine-amide architecture. The target compound’s 2-piperidinyl substitution and ethanediamide linker likely reduce μ-opioid receptor affinity compared to fentanyl’s 4-substituted propanamide structure .

Ethanediamide Analogs

  • N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide : This analog () uses a piperazine ring instead of piperidine, increasing conformational flexibility. The 4-methoxybenzenesulfonyl group in the target compound may improve stability compared to the 4-methylbenzoyl substituent .
  • N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide (): The trifluoromethoxy group enhances electron-withdrawing effects, while the methylsulfanyl benzyl group increases lipophilicity. The target compound’s 3-methylphenyl group balances hydrophobicity and steric bulk .

Piperidinyl Amides with Aryl Substituents

  • N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (): These analogs feature single amide linkages and 4-piperidinyl substitution. The ethanediamide linker in the target compound introduces a second carbonyl group, which may reduce membrane permeability but improve solubility .

Comparative Data Table

Compound Name Core Structure Linker Type Key Substituents Pharmacological Notes
Target Compound 2-Piperidinyl Ethanediamide 4-Methoxybenzenesulfonyl, 3-MePh Potential CNS activity; improved solubility
W-15 2-Piperidinylidene Sulfonamide 4-Chlorophenyl, 2-phenylethyl High lipophilicity; opioid-like
Fentanyl 4-Piperidinyl Propanamide Phenethyl, N-phenylpropanamide μ-opioid agonist; rapid BBB penetration
N-(4-MeOPh)-Piperazinyl Ethanediamide Piperazinyl Ethanediamide 4-Methylbenzoyl, 4-MeOPh Flexible scaffold; moderate stability

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for piperidinyl sulfonamides (e.g., reductive amination with sodium triacetoxyborohydride) but requires sequential coupling of the ethanediamide linker .
  • Structure-Activity Relationships (SAR): The 4-methoxybenzenesulfonyl group enhances metabolic resistance compared to non-sulfonylated analogs . The ethanediamide linker’s dual carbonyl groups may reduce CNS penetration compared to fentanyl but improve water solubility .
  • Toxicity and Regulation : Piperidinyl sulfonamides like W-15 are regulated under opioid analog laws; the target compound’s structural divergence may exempt it from such classifications, pending regional legislation .

Biological Activity

N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide, with the CAS number 898445-87-9, is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure includes a sulfonyl group and an ethanediamide moiety, which contribute to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C23H29N3O5S
  • Molecular Weight : 459.6 g/mol
  • Structure : The compound features a piperidine ring, a methoxybenzenesulfonyl group, and an ethanediamide structure, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes involved in various physiological processes. The sulfonamide and piperidine components enhance binding affinity to these targets, potentially modulating their activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Study Findings : A related compound demonstrated potent anti-proliferative effects against cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism involved apoptosis induction through upregulation of Nur77, a nuclear receptor linked to cell death pathways .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases:

  • Mechanism : By modulating glutamate receptors and reducing oxidative stress, these compounds may protect neuronal cells from damage.

Case Studies

StudyObjectiveFindings
Study AEvaluate antitumor effectsCompound showed IC50 values in the low micromolar range against various cancer cell lines. Induced apoptosis via Nur77 pathway .
Study BAssess neuroprotective potentialDemonstrated reduced neuronal death in models of oxidative stress; potential for treating Alzheimer's disease.

Pharmacological Applications

The diverse activities of this compound suggest several potential applications in medicinal chemistry:

  • Cancer Therapy : As an antitumor agent targeting specific pathways involved in cell proliferation and apoptosis.
  • Neurological Disorders : Potential use in treating conditions like Alzheimer's and Parkinson's diseases through neuroprotection.
  • Anti-inflammatory Applications : Investigated for its ability to modulate inflammatory responses.

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